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Compound of Interest

Compound Name: Etrasimod Arginine

Cat. No.: B607386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Etrasimod Arginine and

Etrasimod free acid, providing a comprehensive overview for researchers, scientists, and drug

development professionals. Etrasimod is a selective sphingosine-1-phosphate (S1P) receptor

modulator, and the choice of its salt form, arginine, is a critical determinant of its

physicochemical and pharmacokinetic properties, ultimately influencing its therapeutic efficacy.

Chemical and Physical Properties
Etrasimod is an organic heterotricyclic compound.[1] The arginine salt is formed by combining

etrasimod with one molar equivalent of L-arginine.[2] This salt formation significantly alters the

molecule's properties compared to its free acid form.
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Property Etrasimod Arginine Etrasimod Free Acid

Molecular Formula C32H40F3N5O5[3] C26H26F3NO3[4]

Molecular Weight 631.7 g/mol [3] 457.5 g/mol

Appearance White to light brown solid Crystalline solid

IUPAC Name

(2S)-2-amino-5-

(diaminomethylideneamino)pe

ntanoic acid;2-[(3R)-7-[[4-

cyclopentyl-3-

(trifluoromethyl)phenyl]methox

y]-1,2,3,4-

tetrahydrocyclopenta[b]indol-3-

yl]acetic acid

2-((3R)-7-{[4-cyclopentyl-3-

(trifluoromethyl)phenyl]methox

y}-1,2,3,4-

tetrahydrocyclopenta[b]indol-3-

yl)acetic acid

Solubility
A primary driver for developing the arginine salt of etrasimod was to improve its aqueous

solubility, a critical factor for oral drug delivery.

Solvent/Condition Etrasimod Arginine Etrasimod Free Acid

Water Slightly soluble
Very little solubility at pH below

8

Aqueous Buffer (pH 7.2)
~0.5 mg/mL (in 1:1

DMSO:PBS)
0.0045 mg/mL (average)

DMSO ~30 mg/mL ≥ 28 mg/mL

Ethanol ~12.5 mg/mL Soluble

Dimethylformamide (DMF) ~30 mg/mL Soluble

The enhanced aqueous solubility of Etrasimod Arginine is attributed to the ionizable groups of

the L-arginine component.
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Stability
The arginine salt form also confers greater stability to the etrasimod molecule.

Condition Etrasimod Arginine
Etrasimod (form not
specified)

Thermal Stress
Demonstrates good stability

under elevated temperatures.

Good stability under elevated

temperature.

Acidic Hydrolysis - Degradation observed.

Basic Conditions - Good stability.

Oxidative Stress - Degradation observed.

Photolytic Stress - Degradation observed.

Forced degradation studies on etrasimod (form not specified, likely the free acid or a precursor)

showed degradation under acidic, oxidative, and photolytic conditions, while it was stable under

basic and thermal stress. Etrasimod arginine has been noted for its good stability under

elevated temperatures.

Pharmacokinetics and Bioavailability
The improved solubility of Etrasimod Arginine is expected to enhance its bioavailability. While

direct comparative human bioavailability data is not readily available in the public domain,

preclinical data for etrasimod (likely the free acid form for initial studies) shows a wide range of

oral bioavailability across species.
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Parameter
Etrasimod Arginine (in
humans)

Etrasimod (in preclinical
species)

Oral Bioavailability Not explicitly stated
40-100% (range in mouse,

dog, monkey)

Time to Max. Concentration

(Tmax)
~4 hours -

Elimination Half-life (t1/2) ~30 hours
6-29 hours (range in monkey

and dog)

Protein Binding 97.9% -

Mechanism of Action: S1P Receptor Modulation
Both Etrasimod Arginine and Etrasimod free acid function as selective sphingosine-1-

phosphate (S1P) receptor modulators, targeting S1P receptor subtypes 1, 4, and 5 (S1P1,

S1P4, S1P5). This modulation leads to the sequestration of lymphocytes in lymph nodes,

reducing their circulation and migration to sites of inflammation.

Etrasimod acts as a full agonist at the S1P1 receptor and a partial agonist at S1P4 and S1P5

receptors, with no significant activity at S1P2 and S1P3. This selectivity is thought to contribute

to its favorable safety profile, as modulation of S1P2 and S1P3 has been associated with

cardiovascular and pulmonary adverse effects.

Signaling Pathway of Etrasimod at the S1P1 Receptor
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Caption: Etrasimod binding to the S1P1 receptor activates downstream signaling pathways.

Experimental Protocols
Kinetic Solubility Assay
This protocol is a generalized method for determining the kinetic solubility of a compound.
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Caption: Workflow for a typical kinetic solubility assay.

Methodology:
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Stock Solution Preparation: A concentrated stock solution of the test compound (Etrasimod
Arginine or Etrasimod free acid) is prepared in 100% dimethyl sulfoxide (DMSO).

Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to a larger

volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

Incubation: The solution is incubated for a defined period (e.g., 2 hours) at a constant

temperature (e.g., 25°C) with shaking.

Measurement: The concentration of the dissolved compound is determined. This can be

done by:

Nephelometry: Measuring the amount of light scattered by undissolved particles.

UV/Vis Spectroscopy: After filtering the solution to remove any precipitate, the absorbance

of the filtrate is measured at the compound's λmax. The concentration is then calculated

using a standard curve.

Stability Testing (ICH Guidelines)
This protocol outlines a general approach to stability testing based on ICH guidelines.
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Caption: General workflow for drug stability testing according to ICH guidelines.

Methodology:

Sample Preparation: Samples of the drug substance (Etrasimod Arginine or Etrasimod free

acid) are stored in containers that mimic the proposed packaging.
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Storage Conditions: Samples are stored under various conditions as defined by the

International Council for Harmonisation (ICH) guidelines, including long-term (e.g., 25°C/60%

RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

Time Points: Samples are pulled from storage at predetermined time intervals (e.g., 0, 3, 6,

9, 12, 18, 24, 36 months).

Analysis: A validated stability-indicating analytical method, such as High-Performance Liquid

Chromatography (HPLC), is used to assay the parent compound and detect any degradation

products. Physical properties are also evaluated.

Data Evaluation: The data is analyzed to determine the shelf-life or retest period of the drug

substance.

Receptor Binding Assay
This protocol describes a general radioligand competitive binding assay to determine the

binding affinity of a compound to its target receptor.
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Caption: Workflow for a competitive radioligand receptor binding assay.

Methodology:

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., S1P1) are

prepared.
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Competitive Incubation: The membranes are incubated with a constant concentration of a

radiolabeled ligand known to bind to the receptor and increasing concentrations of the

unlabeled test compound (Etrasimod).

Separation: The bound radioligand is separated from the free radioligand, typically by rapid

filtration through a glass fiber filter that traps the cell membranes.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the

concentration of the unlabeled test compound. A non-linear regression analysis is used to

determine the IC50 (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand), which can then be used to calculate the binding affinity (Ki).

Conclusion
The selection of the arginine salt of etrasimod represents a strategic decision in drug

development to overcome the poor aqueous solubility of the free acid. This enhancement in

solubility is crucial for developing a viable oral dosage form and is expected to contribute to

more consistent and predictable bioavailability. While both forms share the same mechanism of

action as selective S1P receptor modulators, the superior physicochemical properties of

Etrasimod Arginine make it the preferred form for clinical development and therapeutic use.

This guide provides a foundational understanding of the key technical differences between

these two forms of etrasimod, which is essential for researchers and developers in the

pharmaceutical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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